4-Chloro-N-(2-oxopropyl)benzamide
Description
4-Chloro-N-(2-oxopropyl)benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring and a 2-oxopropyl substituent on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules. Its structure allows for diverse modifications, enabling applications in medicinal chemistry (e.g., antimicrobial agents, enzyme inhibitors) and materials science .
Properties
CAS No. |
89007-01-2 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-chloro-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
JUUJVEOLRYGNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-N-(2-oxopropyl)- typically involves the condensation of 4-chlorobenzoyl chloride with 2-oxopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Benzamide, 4-chloro-N-(2-oxopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-chloro-N-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Chloro-N-(2-oxopropyl)benzamide and its derivatives. For instance, a study evaluated the compound's effectiveness against multiple cancer cell lines, demonstrating significant cytotoxic effects. The compound was designed based on structures that inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
Key Findings:
- Cell Lines Tested: The compound showed significant activity against several cancer cell lines, including SNB-19 and NCI-H460.
- Mechanism of Action: Molecular docking studies indicated strong binding affinity to tubulin, suggesting that it may disrupt microtubule dynamics, which is essential for mitosis.
| Cell Line | PGI Value | IC50 (µM) |
|---|---|---|
| SNB-19 | 65.12 | 10 |
| NCI-H460 | 55.61 | 10 |
| SNB-75 | 54.68 | 10 |
These findings suggest that 4-Chloro-N-(2-oxopropyl)benzamide could serve as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of 4-Chloro-N-(2-oxopropyl)benzamide has also been investigated. The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentrations (MICs): The compound demonstrated MIC values comparable to standard antibiotics like ciprofloxacin.
- Activity Spectrum: Effective against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 17 |
| S. aureus | 8 | 17 |
These results indicate that the compound could be developed further for use in treating bacterial infections .
Prodrug Applications
4-Chloro-N-(2-oxopropyl)benzamide has been explored as a prodrug to enhance the bioavailability and stability of biologically active compounds. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug.
Key Findings:
- Bioavailability: Studies have shown that the prodrug form exhibits improved pharmacokinetic properties, including higher oral bioavailability.
- Stability: The prodrug strategy allows for better stability in biological environments, reducing degradation before reaching target tissues.
This application is particularly relevant in developing treatments for chronic diseases where sustained drug levels are necessary .
Case Studies and Research Insights
Several case studies have documented the synthesis and biological evaluation of derivatives based on 4-Chloro-N-(2-oxopropyl)benzamide:
- Synthesis and Evaluation of Derivatives: A series of derivatives were synthesized and tested for anticancer and antimicrobial activities, revealing structure-activity relationships that inform future modifications.
- Molecular Docking Studies: Computational studies provided insights into binding interactions at molecular targets, guiding the design of more potent analogs.
- In Vivo Studies: Animal models have been employed to assess the therapeutic efficacy and safety profile of these compounds, providing critical data for clinical translation.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The benzamide scaffold is highly modular, with variations in substituents significantly influencing physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Solubility and Polarity: 4-Chloro-N-(2-oxopropyl)benzamide’s ketone group increases polarity compared to alkyl-substituted analogs (e.g., N-propylbenzamide in ). Zarilamid’s cyanoethoxy group enhances water solubility relative to non-polar derivatives .
- Thermal Stability :
- Melting points vary with substituent bulk (e.g., 142.9–143.4°C for the branched N-propyl derivative in vs. ~100–120°C for simpler benzamides).
Biological Activity
4-Chloro-N-(2-oxopropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-Chloro-N-(2-oxopropyl)benzamide features a chloro substituent on a benzamide backbone with a ketone functional group on the propyl chain. The presence of chlorine, nitrogen, and oxygen atoms contributes to its unique reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to 4-Chloro-N-(2-oxopropyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing benzamide structures have been shown to inhibit critical proteins involved in cancer cell proliferation, such as kinesin HSET (KIFC1), which is essential for mitosis.
Case Study:
In one study, a related compound demonstrated effective inhibition of tumor growth in vivo, with flow cytometry revealing that it accelerated apoptosis in MCF-7 breast cancer cells . The observed IC50 values indicated promising potency against various cancer cell lines.
Antimicrobial Activity
The compound’s potential antimicrobial properties have also been explored. Similar benzamide derivatives have been reported to possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial membrane integrity and interference with essential biosynthetic pathways .
Table 1: Biological Activities of Related Benzamides
| Compound Name | Activity Type | Target/Mechanism | IC50 (µM) |
|---|---|---|---|
| 4-Chloro-N-(2-oxopropyl)benzamide | Anticancer | Inhibition of KIFC1 | 25.72 ± 3.95 |
| N-(1,3,4-oxadiazol-2-yl)benzamide | Antibacterial | Membrane depolarization | 0.25 |
| 3-Chloro-N-(4-pyrrolidin-3-ylphenyl) | Antifungal | Inhibition of fungal growth | 40–45% |
The biological activity of 4-Chloro-N-(2-oxopropyl)benzamide may be attributed to several mechanisms:
- Protein Interaction : Binding to mitotic proteins can disrupt cellular division processes.
- Membrane Disruption : Similar compounds have been shown to affect bacterial membranes leading to cell death.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical aspect of its anticancer activity.
Research Findings
Recent studies have focused on the synthesis and evaluation of various benzamide derivatives, including 4-Chloro-N-(2-oxopropyl)benzamide. These investigations reveal that modifications in the chemical structure can significantly alter biological activity and efficacy against target cells.
Example Findings:
- A study highlighted that chlorinated benzamides exhibit enhanced binding affinity to target proteins compared to their non-chlorinated counterparts, suggesting that the chloro substituent plays a crucial role in biological interactions .
- Another research indicated that structural variations lead to different mechanisms of action, emphasizing the importance of structure-activity relationships (SARs) in drug design .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-N-(2-oxopropyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-chlorobenzoyl chloride with a functionalized amine precursor. For example, in analogous benzamide syntheses, amidation reactions under basic conditions (e.g., using triethylamine or pyridine) at 0–25°C yield target compounds . Optimization may include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility.
- Catalyst use : DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Purity control : Column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | 4-Chlorobenzoyl chloride, THF, 0°C, 4h | 40–60% | |
| Purification | Silica gel (EtOAc:Hexane = 1:3) | >95% purity |
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-Chloro-N-(2-oxopropyl)benzamide?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches. Discrepancies in peak positions may indicate hydrogen bonding or impurities .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 7.2–8.0 ppm), methylene/methyl groups in the oxopropyl moiety (δ 2.0–3.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), aromatic carbons (δ ~120–140 ppm) .
- Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁ClNO₂: 220.05) .
Q. How is crystallographic data used to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystal Growth : Slow evaporation of a saturated solution in DCM/hexane .
- Data Collection : Use a diffractometer (e.g., Rigaku R-AXIS) at low temperature (89–200 K) to minimize thermal motion .
- Refinement : SHELXL for structure solution and refinement. Metrics include R-factor (<0.05) and mean σ(C–C) bond length deviations (<0.005 Å) .
Example : Monoclinic system (space group P21/n) with unit cell parameters a = 10.79 Å, b = 4.81 Å, c = 23.57 Å, β = 97.7° .
Advanced Research Questions
Q. How can catalytic applications of 4-Chloro-N-(2-oxopropyl)benzamide be explored, particularly in C–C coupling reactions?
- Methodological Answer : The compound’s benzamide moiety may act as a ligand in metal-catalyzed reactions. For Suzuki-Miyaura coupling:
- Catalyst Design : Coordinate palladium (e.g., Pd(OAc)₂) with the amide group to stabilize active species .
- Activity Testing : Monitor conversion of aryl halides to biphenyl derivatives via GC-MS. For example, 85% conversion reported for analogous ligands under 80°C, 12h .
Table 2 : Catalytic Performance Metrics
| Substrate | Catalyst Loading | Conversion | Reference |
|---|---|---|---|
| 4-Bromotoluene | 5 mol% Pd, 10 mol% ligand | 85% |
Q. What strategies resolve discrepancies between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR spectra at the B3LYP/6-311+G(d,p) level. Compare computed vs. experimental δ values for aromatic protons (Δδ > 0.5 ppm suggests conformational issues) .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement .
- Dynamic Effects : Consider variable-temperature NMR to assess rotational barriers in the oxopropyl group .
Q. How can crystallographic fragment screening elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Co-crystallization : Soak pre-formed crystals of target enzymes (e.g., FAD-dependent oxidoreductases) in solutions containing 4-Chloro-N-(2-oxopropyl)benzamide. Monitor binding via electron density maps .
- Docking Studies : Use AutoDock Vina to predict binding poses. Validate with SC-XRD data (e.g., hydrogen bonds with active-site residues) .
Q. What are the challenges in interpreting electron density maps for flexible moieties (e.g., the 2-oxopropyl group)?
- Methodological Answer :
- Twinning Analysis : Use PLATON to detect twinning; refine with SHELXL’s TWIN/BASF commands if necessary .
- Disorder Modeling : Split the oxopropyl group into multiple positions (occupancy refinement) and apply geometric restraints .
- Validation Tools : Check RSR (real-space R-factor) values in Coot (<0.3 indicates reliable fitting) .
Data Contradiction Analysis
- Example Issue : Conflicting FT-IR carbonyl peaks (1670 cm⁻¹ vs. 1695 cm⁻¹) in synthesized batches.
- Resolution :
Check for solvent residues (e.g., DCM) via ¹H NMR.
Perform DSC to detect polymorphic forms affecting hydrogen bonding .
Compare with computational IR spectra to identify vibrational mode mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
